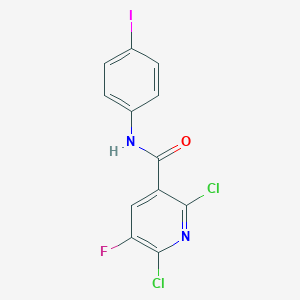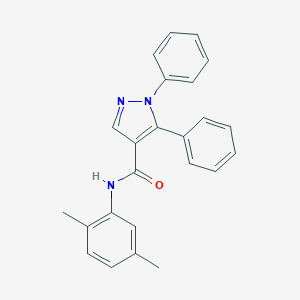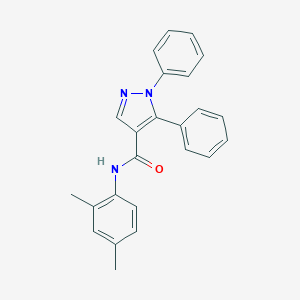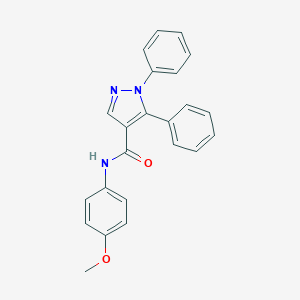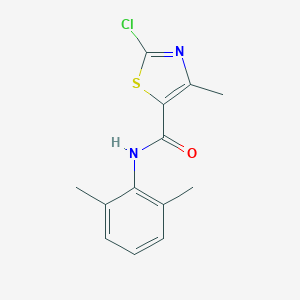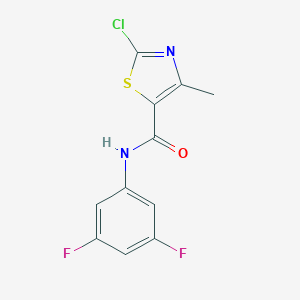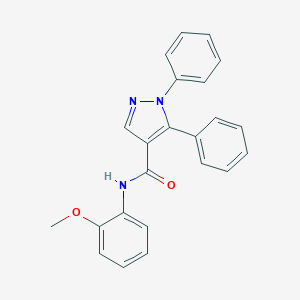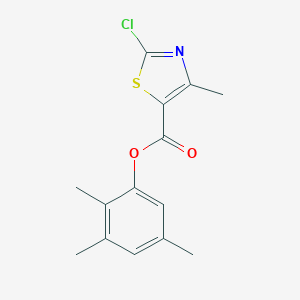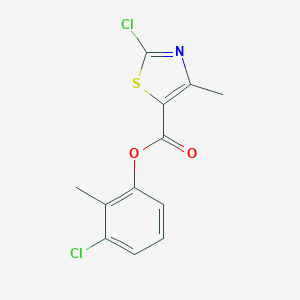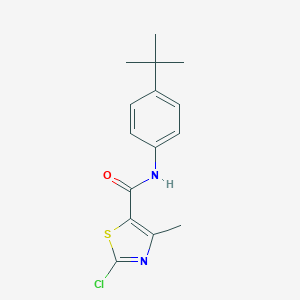![molecular formula C13H11F3N4S B287435 6-Propan-2-yl-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287435.png)
6-Propan-2-yl-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Propan-2-yl-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound with potential applications in scientific research. It belongs to the class of triazolo-thiadiazole derivatives, which have been shown to possess a range of biological activities.
Mécanisme D'action
The exact mechanism of action of 6-Propan-2-yl-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been proposed that the compound may act by inhibiting various enzymes and signaling pathways involved in cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 6-Propan-2-yl-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, it has been found to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory conditions. In preclinical studies, it has also been shown to have potential as an anticancer agent, with the ability to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 6-Propan-2-yl-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its potential as a versatile compound for scientific research. Its antimicrobial, anti-inflammatory, and anticancer properties make it a promising candidate for a range of studies. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
For research on 6-Propan-2-yl-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include investigating its potential as a therapeutic agent for various diseases. Further studies are needed to fully understand its mechanism of action and potential side effects, as well as its efficacy in vivo. Additionally, research could focus on developing derivatives of the compound with improved properties for specific applications.
Méthodes De Synthèse
The synthesis of 6-Propan-2-yl-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through a multi-step process involving the reaction of various reagents. The most common method involves the reaction of 3-(trifluoromethyl)aniline with 2-(prop-2-yn-1-yl)-1,3-thiazole-4-carboxylic acid, followed by cyclization with hydrazine hydrate. The resulting product is then treated with acetic anhydride to form the final compound.
Applications De Recherche Scientifique
6-Propan-2-yl-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have potential applications in scientific research. It has been studied for its antimicrobial, antifungal, and anti-inflammatory properties. Additionally, it has been investigated for its potential as an anticancer agent, with promising results in preclinical studies.
Propriétés
Nom du produit |
6-Propan-2-yl-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Formule moléculaire |
C13H11F3N4S |
Poids moléculaire |
312.32 g/mol |
Nom IUPAC |
6-propan-2-yl-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H11F3N4S/c1-7(2)11-19-20-10(17-18-12(20)21-11)8-4-3-5-9(6-8)13(14,15)16/h3-7H,1-2H3 |
Clé InChI |
RADPFEMHTRGETQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NN2C(=NN=C2S1)C3=CC(=CC=C3)C(F)(F)F |
SMILES canonique |
CC(C)C1=NN2C(=NN=C2S1)C3=CC(=CC=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287352.png)
![6-(2-Methylphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287353.png)
![6-Isopropyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287356.png)
![6-Ethyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287357.png)
